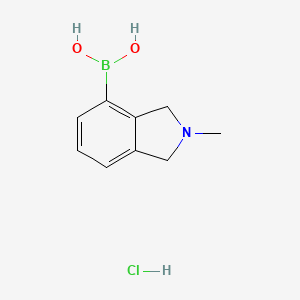

(2-Methylisoindolin-4-yl)boronic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is characterized by the presence of a boronic acid group attached to a 2-methylisoindolin-4-yl moiety, making it a valuable reagent in the synthesis of complex organic molecules.

准备方法

The synthesis of (2-Methylisoindolin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-methylisoindoline with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, where the boronic acid group is introduced to the isoindoline ring . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide .

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

化学反应分析

(2-Methylisoindolin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide . Major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

科学研究应用

Anticancer Activity

Boronic acids, including (2-Methylisoindolin-4-yl)boronic acid hydrochloride, have been investigated for their potential as anticancer agents. The compound acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer cell growth. In vitro studies indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations .

Antibacterial Properties

The compound has also demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicated that when this compound was incorporated into bis(indolyl)methane derivatives, it significantly enhanced the antibacterial efficacy against MRSA, showing a minimum inhibitory concentration (MIC) of 7.81 µg/mL . This highlights its potential as a lead compound in developing new antibiotics.

Biofilm Inhibition

Recent studies have revealed the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, a pathogen responsible for numerous nosocomial infections. The compound's mechanism involves disrupting the signaling pathways that lead to biofilm development, thereby preventing bacterial adherence and colonization .

Study on Anticancer Properties

In a detailed study published by MDPI, researchers synthesized several boronic acid derivatives and evaluated their anticancer activity against various cell lines. The incorporation of this compound into these derivatives resulted in enhanced potency against cancer cells, with specific focus on its role in inhibiting HDACs .

Investigation of Antibacterial Activity

Another study focused on the synthesis of bis(indolyl)methane derivatives containing boronic acid moieties to combat MRSA infections. The findings indicated that the introduction of this compound significantly improved the antibacterial activity compared to non-boronic analogs .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of HDACs | Significant cytotoxicity with low IC50 values |

| Antibacterial Properties | Inhibition of β-lactamases and MRSA | MIC of 7.81 µg/mL against MRSA |

| Biofilm Inhibition | Disruption of bacterial signaling pathways | Effective in preventing biofilm formation |

作用机制

The mechanism of action of (2-Methylisoindolin-4-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .

相似化合物的比较

(2-Methylisoindolin-4-yl)boronic acid hydrochloride can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions, but lacks the isoindoline moiety, making it less versatile for certain applications.

4-Methylphenylboronic acid: Similar in structure but with a different aromatic ring, leading to variations in reactivity and selectivity.

Indolylboronic acids: These compounds contain an indole moiety, which can provide additional biological activity and unique reactivity patterns.

The uniqueness of this compound lies in its isoindoline structure, which imparts specific electronic and steric properties that can be advantageous in certain synthetic applications .

生物活性

(2-Methylisoindolin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound is characterized by the presence of a boronic acid group attached to a 2-methylisoindoline moiety, which enhances its reactivity and versatility in various chemical reactions, particularly in the synthesis of complex organic molecules.

The compound can be synthesized through palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura coupling, where the boronic acid group is introduced to the isoindoline structure. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound primarily stems from its role as a boronic acid reagent. In biological contexts, boronic acids are known to interact with diols, which are common in sugars and other biomolecules. This interaction can lead to the modification of proteins and peptides, facilitating studies on biological processes and the development of new bioconjugates .

1. Medicinal Chemistry

This compound has been explored for its potential as a building block in drug discovery. Its ability to form stable carbon-carbon bonds makes it valuable for synthesizing compounds that target specific enzymes or receptors. For example, boronic acids are integral in developing proteasome inhibitors like Bortezomib, used in treating multiple myeloma .

2. Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors for serine proteases. The unique structure of this compound may allow it to selectively inhibit certain proteases, which could be beneficial in therapeutic contexts .

3. Bioconjugation

The compound's reactivity with biomolecules enables its use in bioconjugation techniques, which are essential for creating targeted drug delivery systems and studying protein interactions .

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological assays:

- Inhibition Studies : A study evaluated the inhibitory effects of this compound on specific proteases, revealing IC50 values that indicate significant potency compared to other boronic acid derivatives .

- Synthesis of Bioactive Molecules : Research highlighted its role as a versatile building block for synthesizing bioactive molecules, showcasing its importance in medicinal chemistry .

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with other boronic acids:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple aromatic ring | Commonly used but less versatile |

| 4-Methylphenylboronic Acid | Similar structure with different substitution | Variations in reactivity |

| Indolylboronic Acids | Contains indole moiety | Additional biological activities |

| This compound | Isoindoline structure enhances reactivity | Potentially selective enzyme inhibitors |

属性

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;/h2-4,12-13H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDHDVQJWPSVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CN(CC2=CC=C1)C)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。